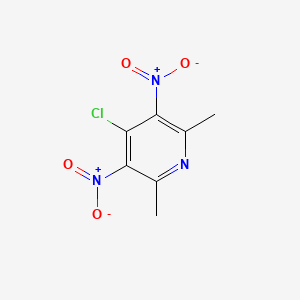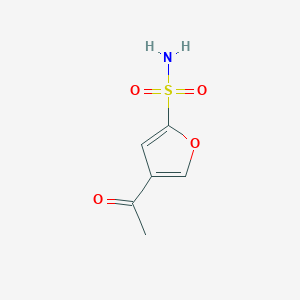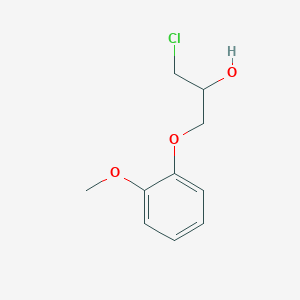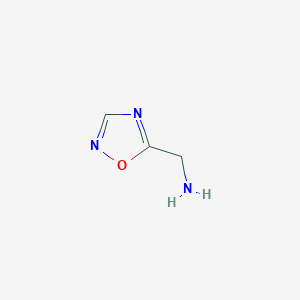
(1,2,4-Oxadiazol-5-yl)methanamine
Overview
Description
(1,2,4-Oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This structure is notable for its versatility and presence in various pharmacologically active molecules. The compound’s unique arrangement of atoms imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with nitriles under basic conditions to form the oxadiazole ring. For instance, a one-pot reaction between nitriles, hydroxylamine, and Meldrum’s acids under microwave irradiation can yield 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of catalysts such as PTSA-ZnCl₂ has been reported to facilitate the synthesis under mild conditions, enhancing yield and purity . Additionally, solvent-free conditions and microwave-assisted synthesis are explored to optimize production efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1,2,4-Oxadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The reactions typically yield a range of substituted oxadiazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
(1,2,4-Oxadiazol-5-yl)methanamine has diverse applications across various scientific disciplines:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Incorporated into drug design for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The biological activity of (1,2,4-oxadiazol-5-yl)methanamine is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as acetylcholinesterase, making it a candidate for treating neurodegenerative diseases like Alzheimer’s . The compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Additionally, its interaction with DNA and proteins can modulate cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another isomer with different nitrogen atom positioning, affecting its reactivity and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications, particularly in anticancer and antimicrobial agents.
Uniqueness: (1,2,4-Oxadiazol-5-yl)methanamine stands out due to its balanced properties of stability and reactivity, making it suitable for a broad range of applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in various fields .
Properties
IUPAC Name |
1,2,4-oxadiazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQZASTEZLOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


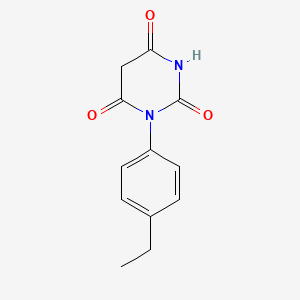


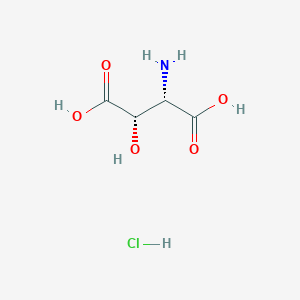

![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)

